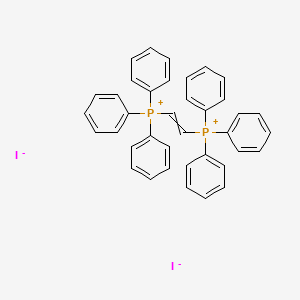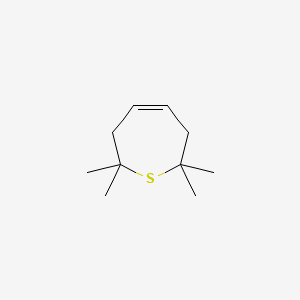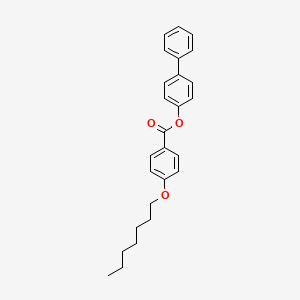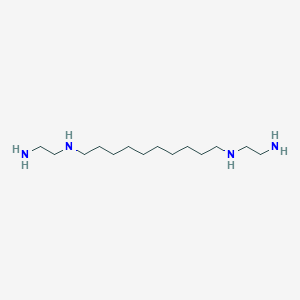
Docosane, 5-butyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Docosane, 5-butyl-: is a hydrocarbon compound with the molecular formula C26H54 . It is a member of the alkane family, specifically a branched alkane. The structure consists of a docosane backbone with a butyl group attached to the fifth carbon atom. This compound is also known by other names such as 5-butyldocosane and 5-n-butyldocosane .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of docosane, 5-butyl- typically involves the alkylation of docosane with butyl halides under specific conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of docosane, 5-butyl- may involve catalytic hydrogenation of longer-chain alkenes or alkynes followed by selective alkylation. The process requires precise control of temperature and pressure to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Docosane, 5-butyl- primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction can produce alcohols, aldehydes, or carboxylic acids depending on the conditions.
Reduction: Although alkanes are already in a reduced state, they can participate in hydrogenation reactions under specific conditions.
Substitution: Halogenation reactions where hydrogen atoms are replaced by halogen atoms (e.g., chlorination, bromination).
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogens (Cl2, Br2) in the presence of UV light or radical initiators.
Major Products Formed:
Oxidation: Formation of butyldocosanol, butyldocosanal, or butyldocosanoic acid.
Reduction: No significant change as alkanes are already reduced.
Substitution: Formation of halogenated derivatives such as 5-butyldocosyl chloride or bromide.
Applications De Recherche Scientifique
Docosane, 5-butyl- finds applications in various fields due to its unique properties:
Chemistry: Used as a reference standard in gas chromatography for the analysis of complex mixtures.
Biology: Studied for its role in biological membranes and its interaction with lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Mécanisme D'action
The mechanism of action of docosane, 5-butyl- is primarily related to its hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its long hydrocarbon chain allows it to interact with other hydrophobic molecules, making it useful in various applications such as drug delivery and material science .
Comparaison Avec Des Composés Similaires
Docosane: A straight-chain alkane with the formula C22H46.
Hexacosane: A straight-chain alkane with the formula C26H54.
Tetracosane: A straight-chain alkane with the formula C24H50.
Comparison: Docosane, 5-butyl- differs from these similar compounds due to the presence of a butyl group at the fifth carbon atom. This branching significantly alters its physical and chemical properties, such as melting point, boiling point, and reactivity. The branched structure also affects its interaction with other molecules, making it unique in its applications .
Propriétés
Numéro CAS |
55282-16-1 |
|---|---|
Formule moléculaire |
C26H54 |
Poids moléculaire |
366.7 g/mol |
Nom IUPAC |
5-butyldocosane |
InChI |
InChI=1S/C26H54/c1-4-7-10-11-12-13-14-15-16-17-18-19-20-21-22-25-26(23-8-5-2)24-9-6-3/h26H,4-25H2,1-3H3 |
Clé InChI |
CSRNPDQIQWQJCM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


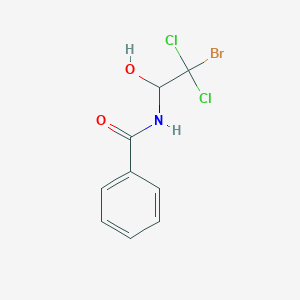
![3-Tert-butyl-1,1,5,5-tetramethyl-2,3,4,5-tetrahydro-1h-azepino[4,5-b]quinoxaline](/img/structure/B14641988.png)
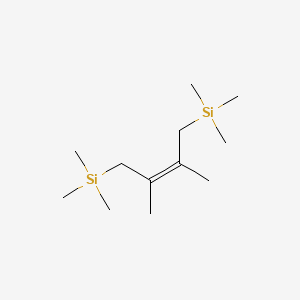
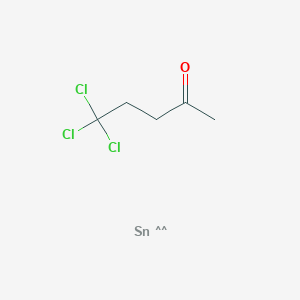
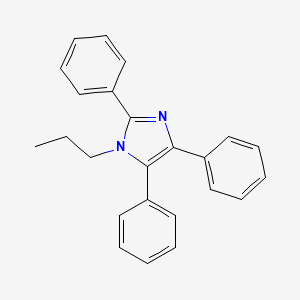
![1,3,5-Tris[(3-nitrophenyl)sulfonyl]-1,3,5-triazinane](/img/structure/B14642016.png)
![2-Propanol, 1-[(6-chloro-3-pyridazinyl)oxy]-3-[(1-methylethyl)amino]-](/img/structure/B14642025.png)
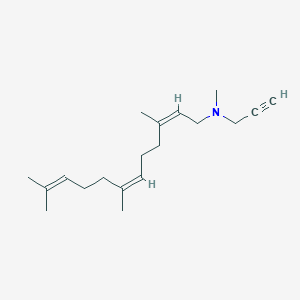
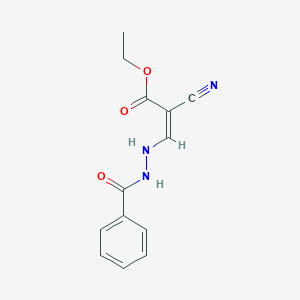
![7-Ethoxybicyclo[4.2.0]octa-2,4-diene](/img/structure/B14642034.png)
